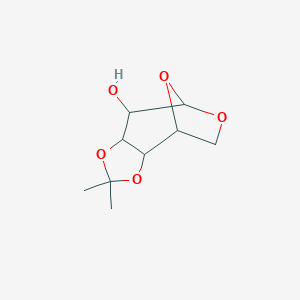

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose involves complex reactions starting from various galactopyranosyl precursors. For instance, Bochkov and Kalinevitch (1974) described the synthesis of related compounds from 2,3,4-tri-O-acetyl-6-O-tosyl-alpha-D-galactopyranosyl bromide, leading to disaccharide derivatives through condensation reactions (Bochkov & Kalinevitch, 1974). Another example is the work by Krajewski et al. (1985), who investigated the condensation of 6-O-benzyl-7,8-dideoxy-1,2:3,4-di-O-isopropylidene-d-glycero-alpha-d-galacto-oct-7-ynopyranose with methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-d-galacto-heptodialdo-1,5-pyranoside, yielding specific isomers (Krajewski et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated through various analytical techniques, including X-ray diffraction. For example, Hoogendorp, Kok, and Romers (1983) detailed the crystal structure of a related methyl 3,4-O-isopropylidene derivative, revealing the effects of the isopropylidene group on the galactopyranose ring distortion (Hoogendorp et al., 1983).

Chemical Reactions and Properties

Various chemical reactions and properties of the compound and its derivatives have been explored. Hughes (1969) discussed the formation of methyl 2,6-anhydro-3,4-O-isopropylidene-alpha- and -beta-D-talopyranosides through intramolecular displacement in the methanolysis of a related beta-D-galactopyranose derivative, highlighting the utility of potassium fluoride in methanol as a non-nucleophilic base (Hughes, 1969).

Physical Properties Analysis

The physical properties, including crystal structures and conformational dynamics, have been a subject of study. Midland et al. (1994) conducted NMR and molecular modeling studies on 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose to determine its conformation preferences, revealing skew-boat conformations and specific orientations for the hydroxyl and side chain protons (Midland et al., 1994).

Scientific Research Applications

It is used in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives (Foces-Foces, 2001).

This compound is instrumental in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).

It serves as a key compound in synthesizing derivatives such as 1,6-anhydro-3,4-O-isopropylidene--D-talopyranose (Hughes, 1968).

1,6-anhydro-2,3,4-tri-0-benzyl--D-altropyranose, a related compound, can be used to synthesize highly stereoregular 1,6--linked polysaccharides (Uryu et al., 1982).

Its derivatives can be alkylated to produce bis-glycosides, which can be hydrolyzed to D-tagatose and 1,5-anhydro-D-tagatose (Barili et al., 1995).

1,6-Anhydro-2,3-di-O-benzyl-α -D-galactopyranose is used as a protecting group in carbohydrate chemistry for synthesizing various derivatives (Gent et al., 1976).

It reacts with n-Butyllithium to produce 1,2,3,5,4-cyclohexanepentol, a significant reaction in organic synthesis (Klemer & Kohla, 1984).

1,2:3,4-Di-O-isopropylidene-beta-D-galactopyranose-6-O-dithiocarbonate anhydrosulfide is another derivative with various scientific research applications (Shasha et al., 1971).

Methyl 2,6-anhydro-3,4-O-isopropylidene-- and --D-talopyranosides are formed in the methanolysis of related compounds (Hughes, 1969).

Hydrogenolysis of its derivatives with the LiAlH4-AlCl3 reagent yields 3-O-benzyl derivatives (Subero et al., 1980).

Future Directions

1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose holds immense significance in the field of biomedical research . It plays a pivotal role in the advancement of antiviral medications, specifically in countering the prevalent herpes simplex virus (HSV) infections . This compound showcases remarkable efficacy in impeding viral replication, thereby emerging as a compelling contender for combating HSV and its associated ailments .

Mechanism of Action

Target of Action

The primary targets of 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose are currently unknown. This compound is a derivative of galactose, and it’s possible that it may interact with enzymes or receptors that recognize galactose or its derivatives .

Mode of Action

As a galactose derivative, it may interact with its targets in a similar manner to other galactose derivatives .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . The impact of these properties on the bioavailability of the compound is therefore unknown.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

properties

IUPAC Name |

(1R,2S,6R,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQTOWMVAKJTC-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3COC(O3)C(C2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

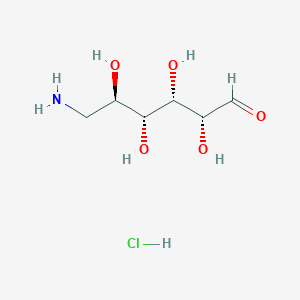

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)

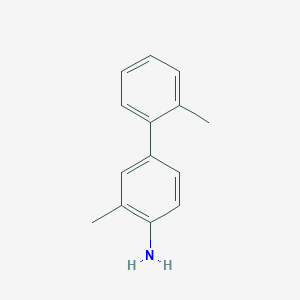

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

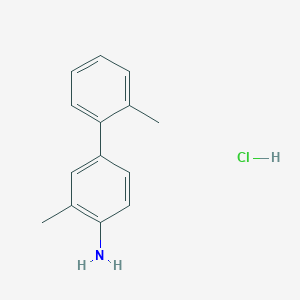

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)